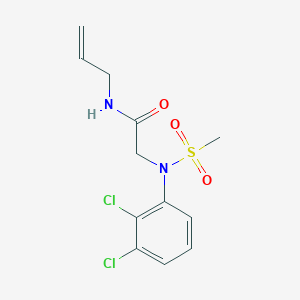
1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride
説明
1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and other cardiovascular conditions. In addition to its clinical applications, propranolol has also been the subject of extensive scientific research due to its potential therapeutic effects in a variety of other areas.
作用機序
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the physiological effects of the stress response. By inhibiting these receptors, 1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride can reduce the physical symptoms of anxiety and stress, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
In addition to its effects on the stress response, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce the release of certain stress hormones, such as cortisol and adrenaline, and to increase the release of endorphins, which are natural painkillers.
実験室実験の利点と制限
Propranolol has several advantages as a research tool, including its well-established safety profile and its ability to be administered orally. However, it also has limitations, such as its potential to interact with other medications and its effects on the cardiovascular system, which may complicate certain experiments.
将来の方向性
There are many potential future directions for research on 1-(dibutylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride, including its use in the treatment of other psychiatric conditions, such as social anxiety disorder and addiction. Additionally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new treatments for a variety of conditions. Overall, this compound is a promising area of research with many potential applications in both clinical and scientific settings.
科学的研究の応用
Propranolol has been studied extensively in the fields of psychology, psychiatry, and neuroscience due to its potential therapeutic effects on a variety of conditions. One area of particular interest is its use in the treatment of post-traumatic stress disorder (PTSD), where it has been shown to reduce symptoms such as flashbacks and nightmares.
特性
IUPAC Name |
1-(dibutylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2.ClH/c1-3-5-14-22(15-6-4-2)16-19(23)17-24-21-13-9-11-18-10-7-8-12-20(18)21;/h7-13,19,23H,3-6,14-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZQTNGRDJCOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)
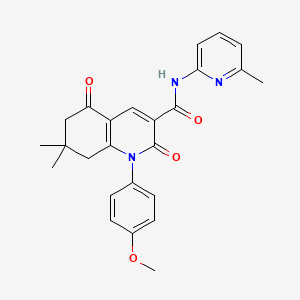
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)

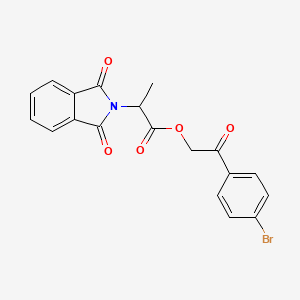
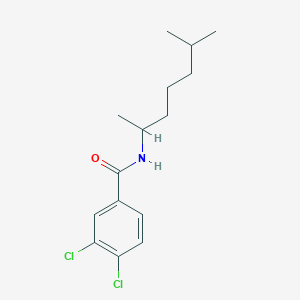
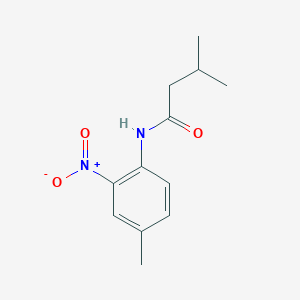
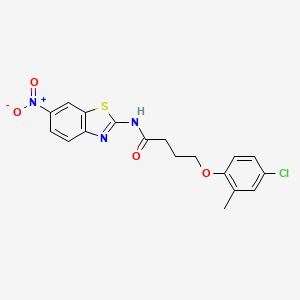
![2,6-di-tert-butyl-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3980873.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
